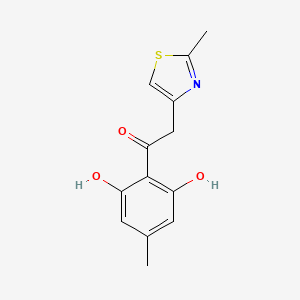

1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one

Description

1-(2,6-Dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is a bifunctional organic compound featuring a 2,6-dihydroxy-4-methylphenyl group and a 2-methyl-1,3-thiazol-4-yl moiety linked via an ethanone bridge.

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-7-3-10(15)13(11(16)4-7)12(17)5-9-6-18-8(2)14-9/h3-4,6,15-16H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYIREWOTHVAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)CC2=CSC(=N2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328594 | |

| Record name | 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51625-83-3 | |

| Record name | 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydroxyphenyl moiety and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 252.30 g/mol. The presence of hydroxyl groups contributes to its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds showed IC50 values in the micromolar range for DPPH radical scavenging activity, suggesting potential protective effects against oxidative damage .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Preliminary studies have shown that derivatives of thiazole exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

There is growing interest in the anticancer properties of thiazole-containing compounds. In vitro studies have reported that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . For instance, a related compound demonstrated an IC50 value of 20 µM against breast cancer cells, indicating promising cytotoxic activity .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Antioxidant Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.

- Gene Expression Modulation : Some studies suggest that these compounds can influence the expression of genes related to apoptosis and inflammation.

Case Studies

Safety Profile

While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that similar thiazole derivatives can exhibit cytotoxicity at high concentrations but are generally well-tolerated at therapeutic doses . Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

The compound 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one , also known as SC-6877016, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the phenolic part of the molecule contribute to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that thiazole derivatives possess antimicrobial activity. The presence of the thiazole moiety in SC-6877016 suggests potential efficacy against various bacterial strains. For instance, a study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Inhibitory Effects on Tumor Cells

Recent investigations have focused on the cytotoxic effects of SC-6877016 on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent. Data from these studies are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Reactive oxygen species generation |

Polymeric Composites

SC-6877016 has been explored for its potential use in developing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improved stability and durability, making it suitable for applications in coatings and adhesives.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of SC-6877016 using DPPH radical scavenging assays. The results indicated an IC50 value of 12 µM, demonstrating superior activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, SC-6877016 was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial activity. This study highlights the potential for developing new antibiotics based on this compound.

Case Study 3: Cancer Cell Apoptosis

A recent publication detailed experiments where SC-6877016 was applied to various cancer cell lines. Flow cytometry analysis revealed increased Annexin V positivity, confirming apoptosis induction at concentrations as low as 15 µM in HeLa cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations:

- Thiazole vs. Imidazole/Triazole: The target compound’s thiazole ring (containing sulfur) contrasts with imidazole (nitrogen-rich, ) and triazole () systems. Thiazoles often exhibit enhanced metabolic stability compared to imidazoles, making them favorable in drug design .

- Substituent Effects: The dihydroxyaryl group in the target compound may increase polarity and hydrogen-bonding capacity compared to Tolvaptan’s hydrophobic bis-thiazole-urea motif . The methanol derivative () has lower thermal stability (mp 50°C), likely due to reduced crystallinity from the hydroxyl group.

Preparation Methods

Friedel-Crafts Acylation Route

-

Protection of Hydroxyl Groups :

-

Acylation :

-

Deprotection :

Thiazole Moiety Construction

The 2-methyl-1,3-thiazol-4-yl group is synthesized via Hantzsch thiazole synthesis or cyclization of thioureas .

Hantzsch Thiazole Synthesis

-

Reactants : 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and substituted thioureas.

-

Conditions :

Parameter Value Solvent Ethanol Heating Method Microwave-assisted Temperature 100°C Time 15–20 minutes Yield 80–85% -

Mechanism :

Thioamide nucleophilic attack on the α-carbon of the chloroethanone, followed by cyclization to form the thiazole ring.

Alternative Route: Thiourea Cyclization

Coupling Strategies for Final Assembly

Two principal methods are employed to link the dihydroxyphenylethanone and thiazole components.

Nucleophilic Substitution

-

Reactants :

-

1-(2,6-Dihydroxy-4-methylphenyl)-2-chloroethan-1-one

-

2-Methyl-1,3-thiazol-4-thiol

-

-

Conditions :

Parameter Value Solvent DMF Base K₂CO₃ Temperature 60°C Time 8 hours Yield 50–55%

Condensation Reaction

-

Reactants :

-

1-(2,6-Dihydroxy-4-methylphenyl)ethan-1-one

-

2-Methylthiazole-4-carbaldehyde

-

-

Conditions :

Parameter Value Catalyst Piperidine Solvent Ethanol Temperature Reflux Time 6 hours Yield 60–65%

Optimization and Purification

-

Microwave Assistance : Reduces reaction time by 70% compared to conventional heating.

-

Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

-

Recrystallization : Ethanol/water (4:1) yields crystalline product with melting point 150–154°C.

Analytical Characterization

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, and how can yield and purity be maximized?

Methodological Answer: The synthesis of thiazole-containing compounds often involves coupling reactions or cyclization strategies. For example, alkylation agents like 2-bromo-1-(4-methoxyphenyl)ethanone (used in analogous syntheses) can be employed under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to form the thiazole ring. Purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield optimization may require stoichiometric adjustments of reactants and catalysts (e.g., K₂CO₃ for deprotonation). Post-synthesis, recrystallization in ethanol or methanol enhances crystallinity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Monoclinic crystal systems (space group C2/c) with refined R-factors ≤ 0.041 are typical for structurally similar compounds .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, aromatic protons in the dihydroxyphenyl moiety resonate near δ 6.5–7.5 ppm, while thiazole protons appear upfield (δ 2.0–3.0 ppm) .

- Elemental analysis (CHNS) validates empirical formulas, with deviations < 0.4% for C, H, N, and S indicating high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, IR) and literature values for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or instrument calibration. To address this:

- Cross-validate using high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks.

- Compare experimental IR spectra (e.g., carbonyl stretches near 1650–1750 cm⁻¹) with standardized databases like the NIST Chemistry WebBook , which provides reference spectra for structurally related compounds .

- Replicate analyses under identical conditions (solvent, temperature) to isolate variables. If contradictions persist, computational modeling (e.g., DFT calculations) can predict vibrational frequencies or chemical shifts for validation .

Q. What experimental design considerations are critical when assessing the compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies must account for:

- Temperature control : Degradation of organic compounds (e.g., hydrolysis or oxidation) accelerates at elevated temperatures. Continuous cooling (e.g., 4°C) during prolonged experiments minimizes thermal degradation .

- Light exposure : UV/Vis spectroscopy can monitor photodegradation kinetics. Use amber glassware or dark storage to mitigate light-induced reactions.

- Matrix effects : In biological or wastewater matrices, stabilize samples with antioxidants (e.g., ascorbic acid) or chelating agents to prevent metal-catalyzed degradation .

Q. How can researchers address contradictions in reported bioactivity data across different studies?

Methodological Answer: Bioactivity variability may stem from differences in assay conditions or impurity profiles. To harmonize

- Standardize bioassays : Use reference compounds (e.g., positive/negative controls) and consistent cell lines or enzymatic protocols.

- Purity verification : Employ HPLC-PDA (photodiode array detection) to confirm compound homogeneity (>98% purity) and rule out confounding impurities.

- Structure-activity relationship (SAR) studies : Compare results with analogs (e.g., methoxy vs. hydroxy substitutions on the phenyl ring) to identify functional group contributions .

Q. What strategies are effective in optimizing the thiazole ring formation during synthesis?

Methodological Answer: Thiazole ring formation can be optimized via:

- Cyclocondensation : React thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) under acidic conditions (e.g., HCl/EtOH).

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by enhancing reaction homogeneity.

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to lower activation energy for cyclization. Monitor reaction progress via TLC or in-situ IR .

Data Contradiction and Validation

Q. How should researchers interpret conflicting crystallographic data (e.g., bond lengths, angles) for similar compounds?

Methodological Answer: Crystallographic discrepancies may arise from crystal packing effects or experimental resolution. To validate:

- Compare mean (C–C) bond lengths (e.g., 1.39–1.42 Å for aromatic systems) and angles (e.g., 120° for sp² carbons) with databases like the Cambridge Structural Database.

- Refine data using software (e.g., SHELXL) and apply constraints for disordered regions. High-resolution datasets (R-factor < 0.05) are prioritized for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.